(3S)-3-methylthiomorpholine
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Overview
Description
(3S)-3-methylthiomorpholine is an organic compound that belongs to the class of thiomorpholines. Thiomorpholines are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a six-membered ring. The this compound is characterized by the presence of a methyl group attached to the third carbon atom in the ring, with the sulfur atom positioned at the first carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-methylthiomorpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-chloropropyl methyl sulfide with ammonia or an amine in the presence of a base. The reaction proceeds through nucleophilic substitution, leading to the formation of the thiomorpholine ring.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-methylthiomorpholine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
(3S)-3-methylthiomorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (3S)-3-methylthiomorpholine involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiomorpholine ring can form coordination complexes with metal ions, influencing various biochemical processes. Additionally, the compound can modulate enzyme activity and receptor binding, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: The parent compound without the methyl group.
4-methylthiomorpholine: A similar compound with the methyl group attached to the fourth carbon atom.
Thiomorpholine-1,1-dioxide: An oxidized derivative with a sulfone group.
Uniqueness
(3S)-3-methylthiomorpholine is unique due to the specific positioning of the methyl group at the third carbon atom, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other thiomorpholine derivatives and contributes to its specific applications in research and industry.
Properties
CAS No. |
1286768-72-6 |
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Molecular Formula |
C5H11NS |
Molecular Weight |
117.22 g/mol |
IUPAC Name |
(3S)-3-methylthiomorpholine |
InChI |
InChI=1S/C5H11NS/c1-5-4-7-3-2-6-5/h5-6H,2-4H2,1H3/t5-/m0/s1 |
InChI Key |
KZZPRWYOUNLBQK-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@H]1CSCCN1 |
Canonical SMILES |
CC1CSCCN1 |
Purity |
95 |
Origin of Product |
United States |
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